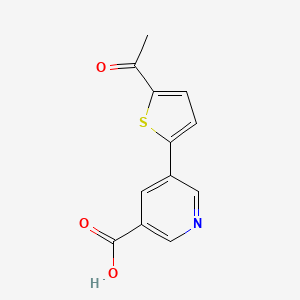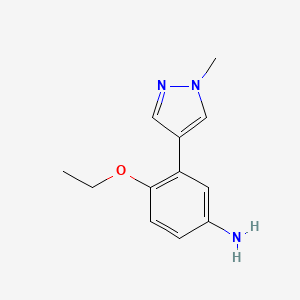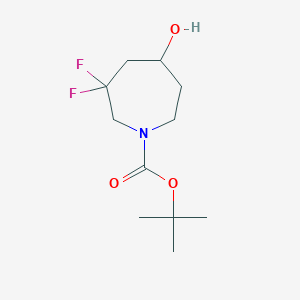![molecular formula C13H12N2O2 B13000218 Ethyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B13000218.png)
Ethyl [2,3'-bipyridine]-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [2,3’-bipyridine]-3-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. Bipyridine and its derivatives are widely used in various fields due to their ability to coordinate with metal ions, making them valuable in catalysis, materials science, and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2,3’-bipyridine]-3-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and require careful control of temperature and solvent choice to optimize yields.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and scalability . Additionally, the development of more efficient catalysts and greener solvents has improved the sustainability of these processes.
化学反应分析
Types of Reactions
Ethyl [2,3’-bipyridine]-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
Ethyl [2,3’-bipyridine]-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of ethyl [2,3’-bipyridine]-3-carboxylate largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes . In biological systems, the compound can interact with cellular components, generating reactive oxygen species that can damage cellular structures and lead to cell death .
相似化合物的比较
Ethyl [2,3’-bipyridine]-3-carboxylate is unique among bipyridine derivatives due to its specific substitution pattern, which can influence its reactivity and coordination properties. Similar compounds include:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Often used in the formation of supramolecular structures and materials.
3,3’-Bipyridine: Less common but used in specialized applications where specific electronic properties are required.
Ethyl [2,3’-bipyridine]-3-carboxylate stands out due to its unique combination of electronic and steric properties, making it valuable in both research and industrial applications.
属性
IUPAC Name |
ethyl 2-pyridin-3-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-6-4-8-15-12(11)10-5-3-7-14-9-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQILIBCVKDDFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
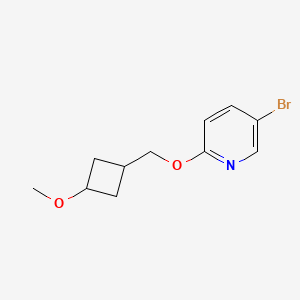

![3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13000145.png)
![(R)-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13000166.png)

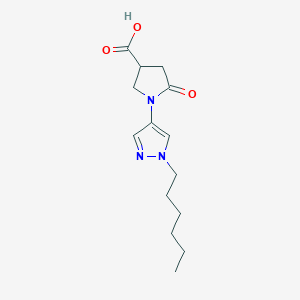
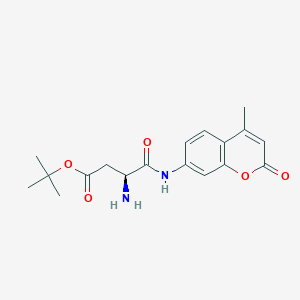
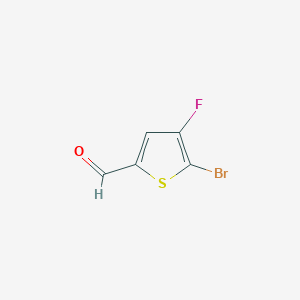
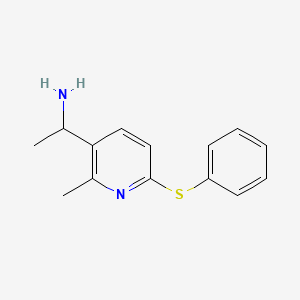
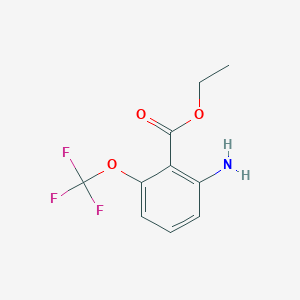
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13000214.png)
